molecular formula C20H16FNO B5193995 2-(2-fluorophenyl)-N-(2-phenylphenyl)acetamide

2-(2-fluorophenyl)-N-(2-phenylphenyl)acetamide

Cat. No.: B5193995
M. Wt: 305.3 g/mol
InChI Key: LDAAEJXBVDHYJE-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-N-(2-phenylphenyl)acetamide is an organic compound characterized by the presence of a fluorine atom on the phenyl ring and an acetamide group

Preparation Methods

The synthesis of 2-(2-fluorophenyl)-N-(2-phenylphenyl)acetamide typically involves the reaction of 2-fluoroaniline with 2-bromobenzophenone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction conditions include heating the mixture to a temperature of around 100-120°C for several hours. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

2-(2-fluorophenyl)-N-(2-phenylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorine-substituted phenyl ring, using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2-fluorophenyl)-N-(2-phenylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-N-(2-phenylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the molecular targets.

Comparison with Similar Compounds

2-(2-fluorophenyl)-N-(2-phenylphenyl)acetamide can be compared with other similar compounds, such as:

    2-(2-chlorophenyl)-N-(2-phenylphenyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.

    2-(2-bromophenyl)-N-(2-phenylphenyl)acetamide: Similar structure but with a bromine atom instead of fluorine.

    2-(2-iodophenyl)-N-(2-phenylphenyl)acetamide: Similar structure but with an iodine atom instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts specific chemical properties such as increased electronegativity and reactivity compared to its halogenated analogs.

Properties

IUPAC Name

2-(2-fluorophenyl)-N-(2-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO/c21-18-12-6-4-10-16(18)14-20(23)22-19-13-7-5-11-17(19)15-8-2-1-3-9-15/h1-13H,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAAEJXBVDHYJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301330118
Record name 2-(2-fluorophenyl)-N-(2-phenylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301330118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24826297
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

852036-37-4
Record name 2-(2-fluorophenyl)-N-(2-phenylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301330118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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